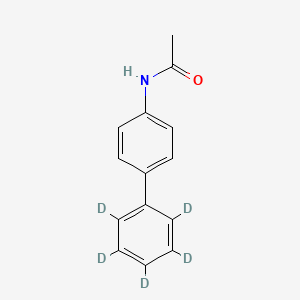
N-Acetyl-4-aminobiphenyl-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-aminobiphenyl-d5 is a labeled metabolite of 4-aminobiphenyl, which is a procarcinogenic agent . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C14H8D5NO, and its molecular weight is 216.29 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.29 . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 419.3±24.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Biomarker Analysis in Cancer Research N-Acetyl-4-aminobiphenyl (N-Acetyl-4-ABP) and its derivatives, such as N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), play crucial roles in cancer research. 4-ABP, a major carcinogen found in tobacco smoke and overheated meats, forms DNA adducts like dG-C8-4-ABP, which are used as biomarkers to assess cancer risk. Recent advancements in detecting and quantifying these adducts in biological samples have primarily focused on liquid chromatography-mass spectrometry (LC-MS) techniques. These methods have significantly contributed to understanding the metabolism, carcinogenicity, and the biological impact of 4-ABP exposure, providing insights into the molecular mechanisms of carcinogenesis and potential preventive strategies (Chen, Zhang, & Vouros, 2018).
Therapeutic Potential in Psychiatry N-Acetylcysteine (NAC), an acetylated derivative related to the research context of N-acetylated compounds, has emerged as a potential therapeutic agent in psychiatry. NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways highlights the broader applicability of N-acetylated compounds in medical research. It has shown promise in treating psychiatric disorders, such as addiction, schizophrenia, and bipolar disorder, by possibly exerting benefits beyond its antioxidant properties, which include restoring neural health and reducing oxidative stress (Dean, Giorlando, & Berk, 2011).
Understanding Acetylation in Bacterial Physiology Research into the acetylation mechanisms, such as those performed by GCN5-related N-acetyltransferases (GNATs), sheds light on the diverse roles of acetylation across cellular processes. These enzymes, which transfer an acetyl moiety from acetyl coenzyme A to various substrates, including small molecules and proteins, are crucial for understanding bacterial gene expression, protein synthesis, detoxification, and virulence. Insights into GNATs' substrate specificity and enzymatic mechanisms can inform the development of new antibiotics and therapeutic strategies targeting bacterial pathogens (Burckhardt & Escalante‐Semerena, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
N-Acetyl-4-aminobiphenyl-d5 is a labeled metabolite of 4-aminobiphenyl
Mode of Action
It is known to be a metabolite of 4-aminobiphenyl, which is a procarcinogenic agent . This suggests that it may interact with cellular targets to induce carcinogenic effects.
Biochemical Pathways
As a metabolite of 4-aminobiphenyl, it may be involved in similar biochemical pathways, potentially contributing to carcinogenic processes .
Result of Action
Given its status as a metabolite of a procarcinogenic agent, it may contribute to carcinogenic processes at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDILRDQOVJED-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

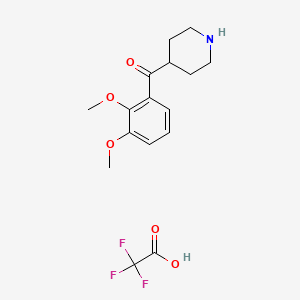


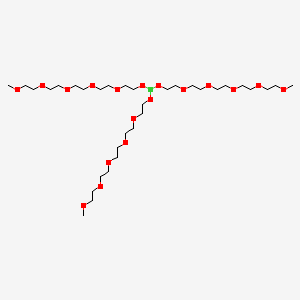
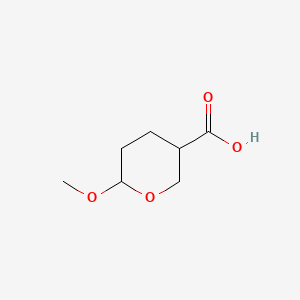
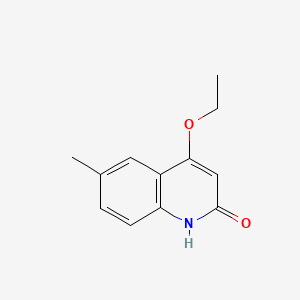

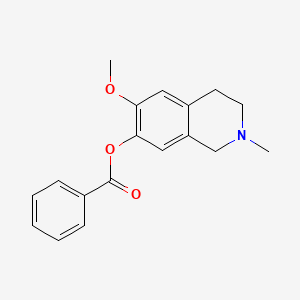
![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

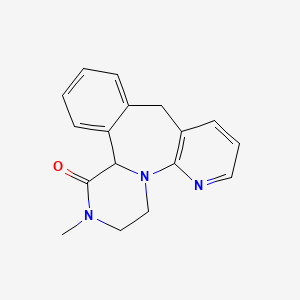

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)